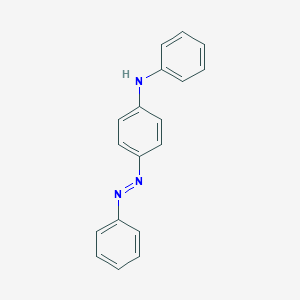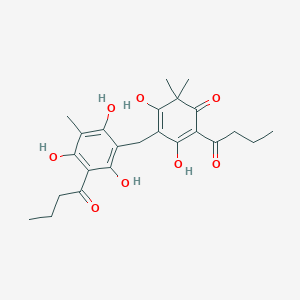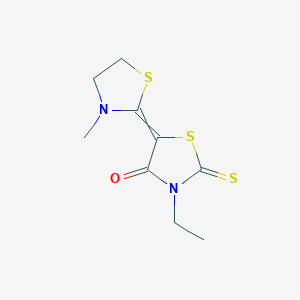
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of enzymes, DNA damage, and apoptosis induction. For instance, a study by Hua et al. (2016) reported that 4-Thiazolidinone derivatives induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway.
Biochemische Und Physiologische Effekte
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been shown to exhibit several biochemical and physiological effects. For instance, a study by Wang et al. (2016) reported that 4-Thiazolidinone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Another study by Li et al. (2019) reported that 4-Thiazolidinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, one of the limitations of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments is its low solubility in water, which may limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-. One of the future directions is the synthesis of novel derivatives with improved biological activities. Another future direction is the investigation of the mechanism of action of 4-Thiazolidinone derivatives to better understand their biological activities. Additionally, the development of new synthetic methods for 4-Thiazolidinone derivatives may open up new avenues for their applications in various fields. Finally, the use of computational methods to design novel 4-Thiazolidinone derivatives may lead to the discovery of new compounds with potent biological activities.
Conclusion:
In conclusion, 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that exhibits a wide range of biological activities. Its potential applications in medicinal chemistry, agrochemicals, and materials science have made it an attractive target for research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- have been discussed in this paper. Further research on this compound may lead to the discovery of novel compounds with potent biological activities.
Synthesemethoden
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- involves the reaction between ethyl acetoacetate, 2-amino-3-methylthiazolidine, and carbon disulfide under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis of novel derivatives of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- and their biological activities. For instance, a study by Zhang et al. (2017) reported the synthesis of 4-Thiazolidinone derivatives with potent antitumor activity against human lung cancer cells.
Eigenschaften
CAS-Nummer |
10505-45-0 |
|---|---|
Produktname |
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- |
Molekularformel |
C9H12N2OS3 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H12N2OS3/c1-3-11-7(12)6(15-9(11)13)8-10(2)4-5-14-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
LLNMOYQUPSTPAA-SOFGYWHQSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\2/N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Andere CAS-Nummern |
10505-45-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





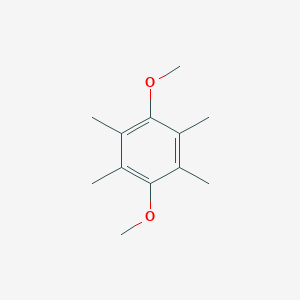

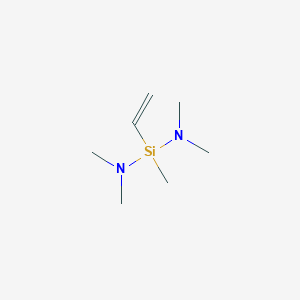
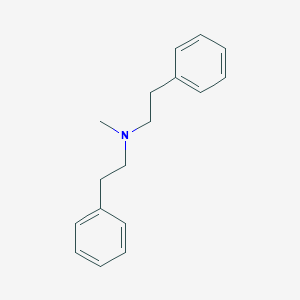
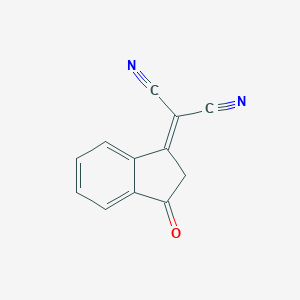
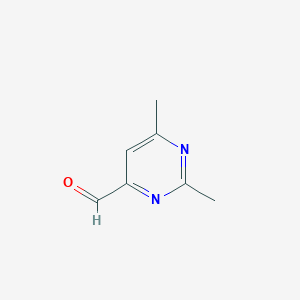
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
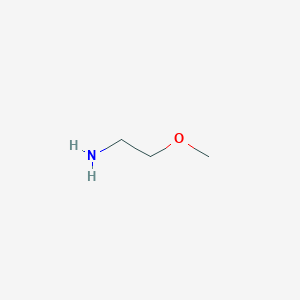
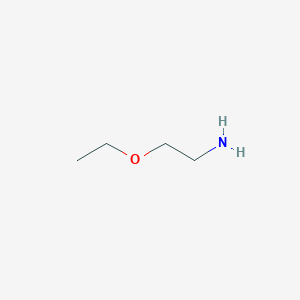
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
